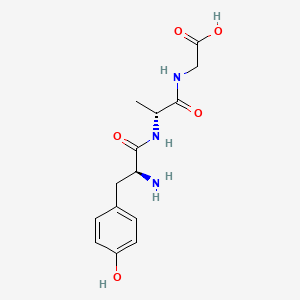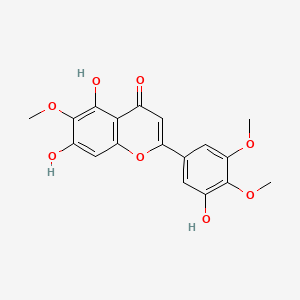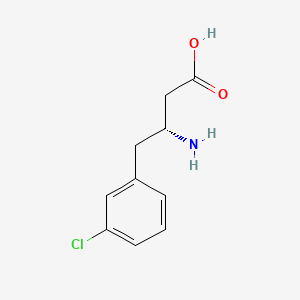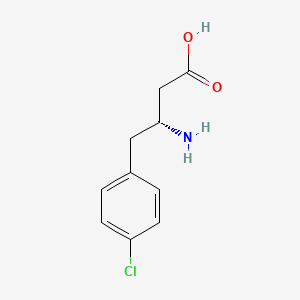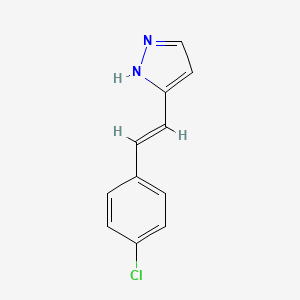
Cefoperazone dihydrate
Vue d'ensemble
Description
Cefoperazone dihydrate is a semisynthetic, broad-spectrum cephalosporin antibiotic . It is used to treat bacterial infections, including those in the respiratory tract, abdomen, skin, and female genital tracts . It is marketed by Pfizer under the name Cefobid .
Synthesis Analysis
Cefoperazone is synthesized using various methods, including mixed anhydride method, acyl chlorides method, thioester method, and 7-condensation method . A study has also reported a rapid RP-HPLC method for Cfz analysis with high linearity, repeatability, sensitivity, selectivity, and inexpensiveness .Molecular Structure Analysis
The empirical formula of this compound is C25H27N9O8S2 · 2H2O, and its molecular weight is 681.70 . The IUPAC name of Cefoperazone is [(6R,7R)-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid] .Chemical Reactions Analysis
Cefoperazone for Injection contains an amount of Cefoperazone Sodium equivalent to not less than 90.0 percent and not more than 120.0 percent of the labeled amount of cefoperazone (C 25 H 27 N 9 O 8 S 2) .Physical And Chemical Properties Analysis
This compound is a pharmaceutical secondary standard and certified reference material for use in pharma release testing and pharmaceutical research . A validated RP-HPLC method has been developed for Cfz analysis with high linearity, repeatability, sensitivity, selectivity, and inexpensiveness .Applications De Recherche Scientifique
Metabolic Impact on Animal Models
Cefoperazone dihydrate's interaction with alcohol in animal models has been studied to understand its metabolic impacts, particularly in inducing disulfiram-like reactions. A study using Sprague-Dawley rats highlighted how the concomitant ingestion of alcohol and cefoperazone disrupts normal metabolic pathways, affecting energy metabolism and neural transmission by impairing the TCA cycle and aspartate metabolism (Linsheng Liu et al., 2017).
Effects on Intestinal Flora
Research has also been conducted on cefoperazone's impact on the intestinal flora, with findings indicating significant changes in faecal flora during treatment. This alteration in intestinal microbiota due to cefoperazone treatment can lead to important clinical implications (K. Alestig et al., 1983).
Application in Surgical and Cardiovascular Settings
Cefoperazone has been evaluated in clinical settings, such as in surgical clinics and for preventing postoperative suppurative complications in heart surgery. It has been found effective in monotherapy for mixed infections, including those involving anaerobic pathogens, showing a high success rate in treated patients (N. S. Bogomolova et al., 1992; V. Nemchenko, 1992).
Retinal Toxicity Evaluation
A study assessing retinal toxicity of intravitreal cefoperazone in rabbit eyes demonstrated that doses of 16 mg or greater showed evidence of retinal toxicity. However, doses of 8 mg or less were found to be non-toxic, indicating a safe threshold for ocular applications (M. O’Hara et al., 1986).
Pharmacokinetic Studies
Pharmacokinetic properties of cefoperazone have been explored, revealing its extended antibacterial spectrum and long half-life compared to other cephalosporins, making it a candidate for treatments not requiring frequent dosing (A. Allaz et al., 1979).
Use in Continuous Ambulatory Peritoneal Dialysis
Cefoperazone has been used to treat peritonitis in continuous ambulatory peritoneal dialysis (CAPD) patients, showing rapid blood uptake through the peritoneal membrane and effective eradication of the infection in all treated patients (D. Leehey et al., 1988).
Mécanisme D'action
Like all beta-lactam antibiotics, cefoperazone binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .
Safety and Hazards
Cefoperazone dihydrate may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
(6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N9O8S2.2H2O/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2;;/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41);2*1H2/t15-,16-,22-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYIZCZQILAOGB-BYLXUVCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N9O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423565 | |
| Record name | Cefoperazone dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
681.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113826-44-1 | |
| Record name | Cefoperazone dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113826441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefoperazone dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefoperazone dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cefoperazone Dihydrate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4ABU378WM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the clinical application of Cefoperazone dihydrate as outlined in the research?
A1: The research states that this compound is utilized in veterinary medicine for the treatment of clinical mastitis in lactating cattle. It is administered intramammarily at a dose of 100 mg per infected quarter, given twice with a 24-hour interval [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1353668.png)
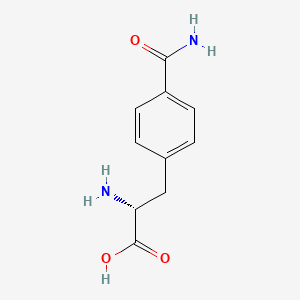
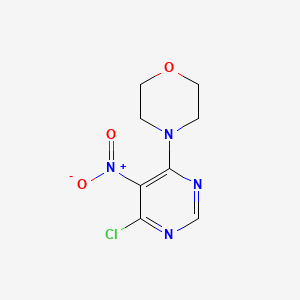
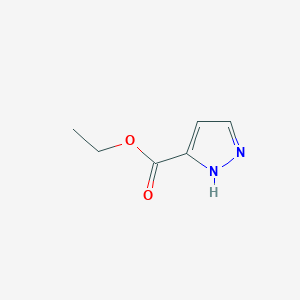

![N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine](/img/structure/B1353685.png)
